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Abstract
This technical guide provides a comprehensive overview of 1-Bromo-4-
cyclopropoxybenzene (CAS No: 38380-85-7), a halogenated aromatic ether with significant

potential as a versatile building block in medicinal chemistry and materials science. Despite its

promising structure, publicly available experimental data on this specific compound is notably

scarce. This document addresses this gap by combining confirmed identification data with a

detailed, scientifically-grounded theoretical framework for its synthesis, properties, and

reactivity. We present a robust, proposed synthesis protocol via the Williamson ether synthesis,

predict its characteristic spectroscopic signatures, and discuss its potential applications,

particularly in the context of drug discovery. This guide is intended for researchers, chemists,

and drug development professionals seeking to leverage this unique molecular scaffold.

Chemical Identity and Nomenclature
1-Bromo-4-cyclopropoxybenzene is an aromatic compound characterized by a benzene ring

substituted with a bromine atom and a cyclopropoxy group at the para position (1,4-

substitution). The ether linkage between the highly strained cyclopropyl ring and the phenyl

group imparts unique conformational and electronic properties that make it an attractive

intermediate for synthetic chemistry.

Table 1: Compound Identification
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Parameter Value Source(s)

IUPAC Name
1-Bromo-4-

cyclopropoxybenzene
N/A

CAS Number 38380-85-7 [1][2][3][4][5][6][7][8][9]

Molecular Formula C₉H₉BrO [2][4]

Molecular Weight 213.07 g/mol [2][3]

Synonyms

• 1-bromo-4-

(cyclopropyloxy)benzene• p-

Bromophenyl cyclopropyl

ether• Benzene, 1-bromo-4-

(cyclopropyloxy)-

[6]

SMILES BrC1=CC=C(OC2CC2)C=C1 [2]

Physicochemical Properties
Detailed experimental data on the physical properties of 1-Bromo-4-cyclopropoxybenzene
are not widely published. However, based on its structure as a halogenated aromatic ether, we

can predict its general characteristics.

Table 2: Predicted Physicochemical Properties
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Property
Predicted Value /
Characteristic

Justification

Appearance
Colorless to pale yellow liquid

or low-melting solid

Typical for similar aromatic

ethers.

Solubility

Insoluble in water; Soluble in

common organic solvents

(e.g., DCM, Ether, Ethyl

Acetate, THF).

The hydrophobic benzene ring

and ether functionality

dominate its solubility profile.

Boiling Point > 200 °C

Expected to be higher than 4-

bromophenol due to increased

molecular weight.

Melting Point Not available
Could be a liquid at room

temperature.

Density > 1.0 g/cm³

The presence of a bromine

atom significantly increases

density.

Synthesis and Mechanism
The most logical and established method for preparing aryl ethers is the Williamson ether

synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide.

For 1-Bromo-4-cyclopropoxybenzene, this translates to the reaction between the 4-

bromophenolate anion and a cyclopropyl halide.

Proposed Synthetic Pathway: Williamson Ether
Synthesis
The synthesis proceeds in two conceptual steps:

Deprotonation: A moderately strong base is used to deprotonate the hydroxyl group of 4-

bromophenol, forming the highly nucleophilic 4-bromophenolate anion.

Nucleophilic Attack: The newly formed phenolate attacks the electrophilic carbon of a

cyclopropyl halide (e.g., cyclopropyl bromide), displacing the bromide ion to form the desired
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ether linkage.

Step 1: Phenolate Formation

Step 2: SN2 Displacement

4-Bromophenol

Potassium 4-Bromophenolate
(Nucleophile) Deprotonation 

Solvent
(e.g., DMF, Acetonitrile)

Base (e.g., K₂CO₃, NaH)

1-Bromo-4-cyclopropoxybenzene

 SN2 Attack 

Cyclopropyl Bromide
(Electrophile) KBr (Byproduct)

 Displacement 

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 1-Bromo-4-cyclopropoxybenzene.

Detailed Experimental Protocol (Proposed)
This protocol is a generalized procedure based on established methods for Williamson ether

synthesis and should be optimized for safety and yield.

Materials:

4-Bromophenol (1.0 eq)

Cyclopropyl bromide (1.2 - 1.5 eq)

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq) or Sodium Hydride (NaH), 60%

dispersion in mineral oil (1.1 eq)

N,N-Dimethylformamide (DMF) or Acetonitrile, anhydrous
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Ethyl acetate

Saturated aqueous sodium chloride (brine)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or

argon), add 4-bromophenol (1.0 eq) and anhydrous DMF (or acetonitrile) to create a ~0.5 M

solution.

Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the stirred solution. If using

sodium hydride, add it portion-wise at 0 °C and allow the mixture to warm to room

temperature, ensuring hydrogen gas evolution ceases before proceeding. The formation of

the phenolate is the critical first step.

Electrophile Addition: Add cyclopropyl bromide (1.2-1.5 eq) to the reaction mixture.

Reaction Conditions: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin

Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting 4-bromophenol

is consumed.

Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and

extract with ethyl acetate (3x). Combine the organic layers.

Washing: Wash the combined organic extracts with water and then with brine to remove

residual DMF and salts.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by flash column chromatography on silica gel, typically

using a hexane/ethyl acetate gradient, to yield pure 1-Bromo-4-cyclopropoxybenzene.

Causality and Justification:
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Choice of Base: Potassium carbonate is a mild, safe, and effective base for deprotonating

phenols. Sodium hydride offers a more forceful, irreversible deprotonation but requires

greater caution.

Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen because it effectively

dissolves the ionic phenolate intermediate and promotes the SN2 reaction kinetics without

interfering as a nucleophile itself.

Excess Electrophile: A slight excess of the volatile cyclopropyl bromide is used to drive the

reaction to completion, compensating for any potential loss due to its low boiling point.

Temperature: Heating is necessary to provide the activation energy for the reaction but

should be controlled to prevent side reactions or degradation of the strained cyclopropyl ring.

Chemical Reactivity and Applications
The synthetic utility of 1-Bromo-4-cyclopropoxybenzene stems from the reactivity of its two

primary functional groups: the aryl bromide and the cyclopropoxy ether.

Aryl Bromide Reactivity: The carbon-bromine bond is a key handle for forming new carbon-

carbon and carbon-heteroatom bonds. It is an ideal substrate for a wide range of palladium-

catalyzed cross-coupling reactions, such as:

Suzuki Coupling: Reaction with boronic acids/esters to form biaryl compounds.

Heck Coupling: Reaction with alkenes to form substituted styrenes.

Sonogashira Coupling: Reaction with terminal alkynes to create aryl alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form aniline derivatives.

Metal-Halogen Exchange: Can be converted into an organolithium or Grignard reagent for

subsequent reaction with various electrophiles.

Cyclopropoxy Group: The cyclopropoxy moiety is a desirable feature in medicinal chemistry.

It is considered a "bioisostere" for other small alkyl or methoxy groups, but its strained three-

membered ring offers a more rigid conformation. This rigidity can be advantageous for

locking a molecule into a specific bioactive conformation, potentially improving binding
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affinity to a biological target. The group is generally stable under many synthetic conditions

but can be sensitive to strong acids.

Applications in Drug Discovery: As a building block, 1-Bromo-4-cyclopropoxybenzene allows

for the introduction of the cyclopropoxy-phenyl motif into larger, more complex molecules. This

scaffold is valuable for exploring new chemical space in lead optimization campaigns, where

fine-tuning steric and electronic properties is critical for enhancing potency, selectivity, and

pharmacokinetic profiles.

Predicted Spectroscopic Data
While experimental spectra are not readily available, the key features can be predicted based

on the structure.

Table 3: Predicted Spectroscopic Signatures
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Technique Predicted Features

¹H NMR

• Aromatic Region (δ 6.8-7.5 ppm): Two

doublets, characteristic of a 1,4-disubstituted

benzene ring (AA'BB' system). The doublet

ortho to the bromine will be downfield compared

to the doublet ortho to the ether.• Cyclopropyl

Methine (δ 3.5-4.0 ppm): A multiplet for the

single proton on the cyclopropyl ring attached to

oxygen.• Cyclopropyl Methylene (δ 0.6-1.0

ppm): A complex multiplet for the four protons of

the two CH₂ groups in the cyclopropyl ring.

¹³C NMR

• Aromatic Carbons (δ 110-160 ppm): Four

signals expected. C-O (~155-160 ppm), C-Br

(~115-120 ppm), and two signals for the C-H

carbons.• Cyclopropyl Methine (δ ~50-60 ppm):

The CH carbon attached to oxygen.•

Cyclopropyl Methylene (δ ~5-15 ppm): The two

equivalent CH₂ carbons.

IR Spectroscopy

• C-O-C Stretch (Aryl Ether): Strong,

characteristic band around 1230-1270 cm⁻¹.• C-

H Stretch (Aromatic): Peaks just above 3000

cm⁻¹.• C-H Stretch (Cyclopropyl): Peaks just

below 3000 cm⁻¹.• C=C Stretch (Aromatic):

Peaks around 1600 and 1500 cm⁻¹.• C-Br

Stretch: Band in the fingerprint region, typically

500-650 cm⁻¹.

Mass Spec. (EI)

• Molecular Ion (M⁺): A characteristic isotopic

pattern for one bromine atom (M⁺ and M⁺+2

peaks in a ~1:1 ratio) at m/z 212 and 214. • Key

Fragments: Loss of the cyclopropyl group

(C₃H₅), loss of CO, and the bromophenyl cation

(m/z 155/157).

Safety and Handling
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A specific Safety Data Sheet (SDS) for 1-Bromo-4-cyclopropoxybenzene is not widely

available. However, based on analogous compounds like 4-bromophenol and other

haloaromatic ethers, the following precautions are advised:

General Handling: Use in a well-ventilated fume hood. Wear standard personal protective

equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Hazards: Likely to be an irritant to the skin, eyes, and respiratory system. May be harmful if

swallowed or absorbed through the skin.

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and

strong acids.

Conclusion
1-Bromo-4-cyclopropoxybenzene is a chemical intermediate with high potential for use in the

synthesis of complex organic molecules for pharmaceutical and materials science applications.

Its primary value lies in the combination of a synthetically versatile aryl bromide handle and a

conformationally rigid cyclopropoxy group. While a lack of published data necessitates a

theoretical approach to its properties and synthesis, this guide provides a robust framework for

its preparation via Williamson ether synthesis and outlines its expected reactivity and

characteristics. Further research into this compound is warranted to fully explore its utility as a

valuable building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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